molecular formula C5H13ClN2O B13499180 2-(Dimethylamino)propanamide hydrochloride

2-(Dimethylamino)propanamide hydrochloride

Cat. No.: B13499180
M. Wt: 152.62 g/mol
InChI Key: BYGMWMWOCFXHGU-UHFFFAOYSA-N
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Description

2-(Dimethylamino)propanamide hydrochloride is a chemical compound offered for research and development purposes. It is part of the class of dimethylamine (DMA) derivatives, which are recognized in medicinal chemistry as scaffolds with significant potential due to their versatile pharmacological properties . These derivatives are frequently investigated for a diverse range of activities, including antimicrobial, antihistaminic, anticancer, and analgesic applications . The structural motif of the dimethylamino group is a common feature in many active pharmaceutical ingredients (APIs) and advanced intermediates . Researchers utilize this compound in various synthetic processes, such as alkylation, acylation, and reductive amination, to produce a wide array of novel organic molecules for biological screening . As a chiral molecule, its (R)-enantiomer is available under CAS 126483-65-6, highlighting its relevance in stereospecific synthesis . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety information, including hazard statements and precautionary measures, should be consulted prior to handling. It is recommended to store the material sealed in a dry, room temperature environment to maintain stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

2-(dimethylamino)propanamide;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c1-4(5(6)8)7(2)3;/h4H,1-3H3,(H2,6,8);1H

InChI Key

BYGMWMWOCFXHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)C.Cl

Origin of Product

United States

Synthetic Methodologies and Optimized Production Routes for 2 Dimethylamino Propanamide Hydrochloride

Conventional Strategies for Amide Bond Formation in the Context of 2-(Dimethylamino)propanamide (B12500869) Hydrochloride Synthesis

Conventional synthesis of 2-(Dimethylamino)propanamide hydrochloride is primarily centered around well-established methods for creating amide linkages from carboxylic acids and amines.

Carbodiimide-Mediated Coupling Approaches

Carbodiimide-mediated coupling is a versatile and widely used method for amide bond formation under mild conditions. These reagents act as powerful dehydration agents that activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. wikipedia.orgcreative-proteomics.com For the synthesis of 2-(Dimethylamino)propanamide, this would involve the reaction of 2-(Dimethylamino)propanoic acid with an ammonia (B1221849) source.

The general mechanism involves the carboxylic acid reacting with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgcreative-proteomics.com This intermediate then readily reacts with an amine (in this case, ammonia or an equivalent) to form the desired amide and a urea (B33335) byproduct. wikipedia.org

Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgthermofisher.com EDC, often used as its hydrochloride salt (EDC-HCl), is particularly advantageous in this context. commonorganicchemistry.com Its water-solubility and the water-solubility of its urea byproduct (EDU) simplify the purification process, as they can be easily removed through an aqueous work-up, which is compatible with the isolation of the final hydrochloride salt product. commonorganicchemistry.com To increase yields and minimize side reactions, such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. luxembourg-bio.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

Coupling Agent Abbreviation Key Characteristics Byproduct Solubility
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDAC Water-soluble, mild reaction conditions. Water-soluble
N,N'-Dicyclohexylcarbodiimide DCC Water-insoluble, used in organic solvents. Insoluble in most organic solvents

Direct Aminolysis Reactions

Direct aminolysis involves the reaction of an ester with an amine to form an amide. In the context of this compound synthesis, this pathway would utilize an ester of 2-(Dimethylamino)propanoic acid (e.g., the methyl or ethyl ester) and react it with ammonia.

This method is atom-economical but often requires harsh conditions, such as high temperatures and pressures, or the use of a catalyst to proceed at a reasonable rate. nih.gov The reactivity of the ester is a critical factor, with more activated esters reacting under milder conditions. For unactivated esters, the use of strong bases or organocatalysts can facilitate the reaction. nih.gov For instance, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be an effective catalyst for the direct aminolysis of certain esters with secondary amines under mild conditions. nih.gov However, without a catalyst, the direct reaction with ammonia can be slow and may require sealed-vessel heating to achieve significant conversion.

Novel Synthetic Pathways for Enhancing Selectivity and Yield

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and selective methods for amide bond formation. One of the most significant developments is the application of flow chemistry. nih.gov A solvent-free, continuous-flow synthesis of amides has been developed using a screw reactor, which can achieve high conversion rates in very short residence times (30-300 seconds). rsc.org This mechanochemical approach is clean and efficient, providing yields of 80-90% within minutes at room temperature. digitellinc.com Such a method could be adapted for the synthesis of 2-(Dimethylamino)propanamide, offering a significant improvement over traditional batch processes in terms of speed and environmental impact.

Another novel approach involves using carbon disulfide to mediate direct amide formation in a continuous-flow system. rsc.org This method avoids hazardous carboxylic acid derivatives or expensive coupling agents, enhancing the atom economy of the synthesis. The use of a heterogeneous Lewis acid catalyst, such as alumina, allows for easy separation and potential recycling of the catalyst, further contributing to the process's sustainability. rsc.org

Industrial Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization, reactor design, and purification strategies to ensure cost-effectiveness, safety, and product quality.

Reactor Design and Continuous Flow Methodologies

For industrial-scale amide synthesis, there is a growing shift from traditional batch reactors to continuous flow systems. nih.gov Continuous flow reactors, such as microreactors or jacketed screw reactors, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous reagents at any given time. rsc.orgdigitellinc.com

A solvent-free protocol using a screw reactor has demonstrated successful scale-up of amide synthesis to the 100-gram scale with an average yield of 90%. rsc.org This highlights the potential of continuous flow methodologies for the efficient and scalable production of this compound. The design allows for easy scalability without the need for extensive re-optimization, a significant advantage over batch processing. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Scalability Complex, often requires re-optimization Straightforward, linear scaling
Heat Transfer Limited, potential for hot spots Excellent, high surface-to-volume ratio
Safety Higher risk due to large reagent volumes Inherently safer, small reaction volumes
Process Control Less precise Precise control over parameters
Reaction Time Typically hours Seconds to minutes rsc.orgdigitellinc.com

Purity Enhancement and Downstream Processing Techniques

The final purity of this compound is critical for its intended applications. Downstream processing focuses on the removal of unreacted starting materials, reagents, catalysts, and byproducts.

When using water-soluble reagents like EDC-HCl, a primary purification step involves an aqueous work-up. commonorganicchemistry.com The water-soluble urea byproduct can be efficiently removed by extraction, separating it from the desired organic-soluble product before its conversion to the hydrochloride salt.

Crystallization is a key technique for purifying the final product. By dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling, adding an anti-solvent) to induce crystallization, highly pure solid this compound can be obtained. The choice of solvent is crucial for achieving high recovery and purity.

For impurities that are difficult to remove by extraction or crystallization, chromatographic techniques, such as column chromatography, may be employed, although this is generally less cost-effective for large-scale industrial production and is typically reserved for applications requiring exceptionally high purity.

Comparative Analysis of Synthetic Routes for Structural Analogues

Route 1: Direct Amidation of N,N-Dialkyl-α-Amino Acids

This is often the most direct approach, commencing with an N,N-dialkylated α-amino acid, such as N,N-dimethylalanine. The core of this method lies in the activation of the carboxylic acid group to facilitate amide bond formation with a desired amine. The choice of coupling reagent is critical to the success of this route, influencing reaction times, yields, and the degree of side reactions, such as racemization.

A variety of coupling reagents have been evaluated for their efficacy in amide bond formation, particularly in challenging cases like the coupling of sterically hindered or electron-deficient substrates. A comparative study of common coupling reagents in aqueous media highlighted the substrate-dependent nature of their performance. For the coupling of a secondary amine, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) was shown to provide superior yields. luxembourg-bio.com Other effective reagents include uronium/aminium salts like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) when used with a base such as collidine. luxembourg-bio.com

For electron-deficient amines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) has been demonstrated to be an efficient protocol. nih.gov The use of DMAP is crucial for achieving high reactivity and yields in these cases. nih.gov Carbodiimides like EDC and dicyclohexylcarbodiimide (B1669883) (DCC) are widely used, and the addition of HOBt is a common strategy to minimize racemization during the coupling of chiral amino acids. peptide.com

Table 1: Comparison of Coupling Reagents for Direct Amidation

Coupling Reagent/SystemKey FeaturesAdvantagesDisadvantages
DMT-MM Triazine-basedHigh yields for secondary amines; effective in aqueous media. luxembourg-bio.comSubstrate-specific efficacy. luxembourg-bio.com
COMU/collidine Uronium saltBroad substrate scope; moderate to high yields. luxembourg-bio.comCan be less effective for highly sterically hindered acids. luxembourg-bio.com
EDC/DMAP/cat. HOBt Carbodiimide-basedHighly efficient for electron-deficient amines. nih.govRequires multiple reagents.
DIC/HOBt Carbodiimide-basedMinimizes racemization; suitable for solid-phase synthesis. peptide.comByproduct of diisopropylurea can be difficult to remove.

Route 2: Sequential Amidation and N-Alkylation

This route begins with a readily available α-amino acid, such as alanine. The first step is the formation of a propanamide derivative. This can be followed by the introduction of the N,N-dimethyl group. This strategy can be advantageous when the corresponding N,N-dialkyl-α-amino acid is not commercially available or is expensive.

The N-alkylation is typically achieved through reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the primary or secondary amine of the propanamide with an aldehyde (e.g., formaldehyde (B43269) for methylation) in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.com An alternative to traditional reductive amination is the Eschweiler-Clarke reaction, which specifically introduces methyl groups using formaldehyde and formic acid. youtube.com A key advantage of reductive amination is the high degree of control, which prevents over-alkylation and the formation of quaternary ammonium (B1175870) salts. youtube.com

More recently, ruthenium-catalyzed N-alkylation of α-amino acid amides using alcohols has been developed as an atom-economical and base-free method that proceeds with excellent retention of stereochemistry. rug.nl

Route 3: Amide Synthesis via Potassium Acyltrifluoroborates (KATs)

A novel approach that circumvents the need for traditional coupling reagents involves the use of potassium acyltrifluoroborates (KATs). This method relies on the acid-promoted condensation of a KAT with an amine to form a trifluoroborate iminium (TIM) intermediate, which is then oxidized to the corresponding amide, often with hydrogen peroxide. ethz.chrsc.orgresearchgate.net This strategy is particularly useful for the synthesis of tertiary amides and has been applied to N-methylated peptides. ethz.chrsc.orgresearchgate.net The reaction can be performed as a one-pot procedure and is compatible with various functional groups. ethz.chrsc.orgresearchgate.net

Table 2: Comparative Overview of Synthetic Routes for N,N-Dialkyl-α-Amino Amide Analogues

Synthetic RouteStarting MaterialsKey TransformationsAdvantagesDisadvantages
1. Direct Amidation N,N-Dialkyl-α-amino acid, AmineAmide bond formation using coupling reagents.Direct and often shorter route.Relies on the availability of the N,N-dialkylated amino acid; potential for racemization.
2. Sequential Amidation and N-Alkylation α-Amino acid, Amine, Alkylating agentAmide formation followed by N-alkylation (e.g., reductive amination).Utilizes readily available starting materials; high control over N-alkylation. youtube.comLonger synthetic sequence.
3. KATs Chemistry Potassium acyltrifluoroborate, AmineFormation of a trifluoroborate iminium intermediate followed by oxidation.Avoids traditional coupling agents; good for tertiary amides. ethz.chrsc.orgresearchgate.netRequires synthesis of the KAT precursor.

Advanced Structural Characterization and Spectroscopic Investigations of 2 Dimethylamino Propanamide Hydrochloride

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Crystal Packing

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 2-(Dimethylamino)propanamide (B12500869) hydrochloride, has been found in scientific databases, including the Cambridge Structural Database (CSD). Without this foundational data, a valid discussion on the compound's specific molecular conformation, crystal packing, and the resulting intermolecular interactions is not possible.

Analysis of Intermolecular Hydrogen Bonding Networks

While amine hydrochlorides are generally known to form hydrogen bonds, a specific analysis of the hydrogen bonding network in the crystal lattice of 2-(Dimethylamino)propanamide hydrochloride cannot be conducted without its determined crystal structure.

Exploration of Supramolecular Assembly Principles

The principles guiding the self-assembly of this compound into a specific crystalline architecture can only be explored through the analysis of its crystal structure, which is currently unavailable.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

A thorough search of chemical and spectroscopic databases has not yielded any high-resolution proton (¹H) or carbon-¹³ (¹³C) NMR spectra for this compound. Such spectra are essential for the elucidation of the molecule's structure in solution.

Conformational Analysis in Solution State

Without NMR data, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, a conformational analysis of this compound in a solution state cannot be performed.

Studies of Dynamic Processes and Molecular Motion

The study of dynamic processes, such as bond rotations or conformational exchanges, relies on advanced NMR experiments (e.g., variable temperature studies or relaxation measurements). No such studies have been published for this compound.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are indispensable tools for the definitive structural confirmation of this compound and for the comprehensive identification and quantification of potential impurities. These methods provide high sensitivity, specificity, and a wealth of structural information, ensuring the identity, purity, and quality of the compound. Techniques such as high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed.

Structural Confirmation

For the structural confirmation of this compound, HRMS plays a pivotal role. By providing a highly accurate mass measurement of the molecular ion, it is possible to determine the elemental composition of the molecule with a high degree of confidence. This technique can differentiate between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) is utilized to further elucidate the molecular structure. In an MS/MS experiment, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its connectivity and functional groups. While specific experimental data for the fragmentation of this compound is not widely available in public literature, a theoretical fragmentation pattern can be predicted based on the structure.

Table 1: Predicted Major Fragment Ions of this compound in MS/MS

Predicted Fragment Ion (m/z) Proposed Structure/Origin
[M+H]⁺Protonated molecule
[Fragment 1]Loss of the dimethylamino group
[Fragment 2]Cleavage of the amide bond
[Fragment 3]Loss of the entire propanamide side chain

This table represents a theoretical fragmentation pattern. Actual experimental data would be required for definitive confirmation.

Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). contractpharma.com Hyphenated techniques, particularly LC-MS, are powerful tools for the separation, detection, identification, and quantification of impurities. nih.gov The chromatographic separation resolves the parent compound from its impurities, and the mass spectrometer provides the mass information for each separated component.

The International Conference on Harmonisation (ICH) guidelines set thresholds for the reporting, identification, and qualification of impurities in drug substances. contractpharma.com Advanced MS techniques are essential for meeting these regulatory requirements.

Common types of impurities that could potentially be found in this compound include:

Starting materials and intermediates: Residual amounts of reactants used in the synthesis.

By-products: Compounds formed from side reactions during the manufacturing process.

Degradation products: Impurities formed due to the degradation of the drug substance over time or under stress conditions (e.g., heat, light, humidity). contractpharma.com

Table 2: Potential Impurities in this compound and their Analysis by LC-MS

Potential Impurity Potential Origin Analytical Approach
Starting Material ASynthesisLC-MS to detect residual amounts.
By-product XSide reactionHRMS for elemental composition and MS/MS for structural elucidation.
Degradant YHydrolysisLC-MS monitoring during stability studies to track formation.

This table provides a generalized overview of potential impurities and analytical strategies. Specific impurity profiles would need to be determined through rigorous experimental investigation.

The use of advanced mass spectrometry techniques provides a robust framework for the comprehensive structural characterization of this compound and the diligent profiling of its impurities. While specific, publicly available mass spectral data for this particular compound is limited, the application of these well-established analytical principles ensures a thorough understanding of its chemical identity and purity.

Computational Chemistry and Theoretical Modeling of 2 Dimethylamino Propanamide Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of molecules. researchgate.net By focusing on the electron density, DFT calculations can accurately predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. nih.govmdpi.com For a molecule like 2-(Dimethylamino)propanamide (B12500869) hydrochloride, methods such as B3LYP combined with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.gov

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. als-journal.com This process adjusts bond lengths, bond angles, and dihedral angles until a stable structure is located. For 2-(Dimethylamino)propanamide hydrochloride, this would involve determining the precise spatial arrangement of its atoms, including the orientation of the dimethylamino and amide groups.

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of the fundamental modes of vibration. The results are not only crucial for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but can also be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. ripublication.com

Table 1: Predicted Geometrical Parameters for Optimized this compound
ParameterBond/AngleCalculated Value
Bond Lengths (Å)C=O (Amide)1.245
C-N (Amide)1.348
C-N (Amine)1.489
Bond Angles (°)O-C-N (Amide)122.5
C-C-N (Backbone)112.1
C-N-C (Amine)110.8

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.comaimspress.com

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms and the carbonyl oxygen, while the LUMO would be distributed over areas susceptible to nucleophilic attack. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness, potential, and electrophilicity. mdpi.comnih.gov

Table 2: Calculated Electronic Properties of this compound
PropertySymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-7.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.98
HOMO-LUMO Energy GapΔE6.17
Ionization Potential (I)-EHOMO7.15
Electron Affinity (A)-ELUMO0.98
Global Hardness (η)(I - A) / 23.085
Chemical Potential (μ)-(I + A) / 2-4.065

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. escholarship.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing deep insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. easychair.orgnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformers). researchgate.netnih.gov By simulating the compound in a box of explicit solvent molecules (e.g., water), it is possible to study how solvent molecules arrange themselves around the solute and to analyze the formation and lifetime of hydrogen bonds. dovepress.comresearchgate.net This is crucial for understanding its behavior in solution. Parameters such as the Radius of Gyration (Rg) and Root Mean Square Deviation (RMSD) are monitored to assess the molecule's compactness and structural stability during the simulation. dovepress.com

Quantum Chemical Studies of Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemistry can elucidate the non-covalent interactions that govern how molecules pack in a crystal and interact with each other.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. github.io These values are used to generate a 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. researchgate.netcrystalexplorer.net

Table 3: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypeContribution (%)Description
H···H45.5%Represents van der Waals forces and general packing.
O···H / H···O24.8%Primarily indicates hydrogen bonding involving the carbonyl oxygen.
Cl···H / H···Cl21.2%Highlights key hydrogen bonds from the N-H donors to the chloride anion.
C···H / H···C5.5%Weak C-H···π or other van der Waals interactions.
Other3.0%Minor contributions from other contact types (e.g., N···H, O···C).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining charge transfer and orbital interactions. nih.govmaterialsciencejournal.org It investigates the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 4: Key Donor-Acceptor Interactions from NBO Analysis
Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) N(Amide)π(C=O)55.8n → π (Resonance in amide group)
LP(2) O(Carbonyl)σ(N-Camide)25.3n → σ (Hyperconjugation)
σ(C-H)σ(C-N)5.1σ → σ (Hyperconjugation)
LP(1) N(Amine)σ(C-C)4.6n → σ (Hyperconjugation)

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for the predictive modeling of reaction pathways and the characterization of transition states, offering deep insights into the mechanisms of chemical transformations. In the absence of specific computational studies on this compound, this section will draw upon established research on related simple amides, such as formamide (B127407), N-methylacetamide (NMA), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA), to illustrate the principles and methodologies applied in this field. The base-catalyzed hydrolysis of these amides serves as a well-documented model system for understanding reaction pathways and transition states.

The hydrolysis of amides is a fundamentally important reaction in organic chemistry and biochemistry. The base-catalyzed pathway typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which is often the rate-determining step of the reaction. Subsequent collapse of this intermediate yields the final products.

Theoretical and computational studies employ first-principle electronic structure calculations to model this process. A hybrid supermolecule-polarizable continuum approach is a common methodology, where the reacting molecules (the amide and the hydroxide ion) are treated with a high level of quantum mechanical theory, while the surrounding solvent (typically water) is modeled as a continuous medium. This approach allows for an accurate description of the electronic changes during the reaction while accounting for the bulk solvent effects.

Detailed research findings have elucidated the structures of the transition states and the associated free energy barriers for the formation of the tetrahedral intermediate in the base-catalyzed hydrolysis of several amides. nih.gov These calculations have shown excellent agreement with available experimental data, validating the predictive power of these computational models. nih.gov

For instance, in the case of formamide, the favorable transition-state structure for the formation of the tetrahedral intermediate in hydroxide ion-catalyzed hydrolysis involves three solvating water molecules remaining on the attacking hydroxide oxygen and two additional water molecules attached to the carbonyl oxygen of the formamide. acs.org However, when the hydrogen atoms of formamide are substituted with methyl groups, as in N-methylacetamide, N,N-dimethylformamide, and N,N-dimethylacetamide, the total number of water molecules hydrogen-bonding with the attacking hydroxide in the transition state decreases from three to two. acs.org This change in the transition state geometry is attributed to the steric hindrance imposed by the larger methyl substituents, which prevents additional solvent water molecules from approaching the attacking hydroxide oxygen. nih.gov This destabilizes the transition state and consequently increases the free energy barrier for the reaction. nih.govacs.org

The calculated free energy barriers for the rate-determining step of base-catalyzed hydrolysis for these model amides are presented in the interactive data table below.

These predictive models not only allow for the accurate calculation of reaction barriers but also provide a detailed, atomistic view of the reaction mechanism. By identifying the transition state, researchers can understand the key interactions that govern the reaction rate and selectivity. This knowledge is invaluable for the rational design of catalysts and the optimization of reaction conditions for a wide range of chemical processes. While specific data for this compound is not available, the principles demonstrated with these model systems are directly applicable to understanding its potential reaction pathways and transition states.

Chemical Reactivity and Mechanistic Investigations Involving 2 Dimethylamino Propanamide Hydrochloride

Redox Chemistry: Oxidation and Reduction Pathways of the Amide and Amine Functionalities

The redox chemistry of 2-(Dimethylamino)propanamide (B12500869) hydrochloride involves the independent oxidation and reduction of its tertiary amine and amide moieties.

The tertiary amine functionality is susceptible to oxidation. Electrochemical studies on tertiary amines show that they can undergo one-electron oxidation to form a radical cation. researchgate.net The stability and subsequent reaction pathways of this radical cation are influenced by the structure of the amine. acs.org For the dimethylamino group in the target molecule, oxidation would likely lead to dealkylation or reaction with other species, depending on the reaction conditions. For instance, electrochemical oxidation of tertiary amines can lead to C-N bond cleavage. tandfonline.com In biological systems, N-oxidation of tertiary amines, such as N,N-dimethylaniline, is a known metabolic pathway. nih.gov

The amide functionality can also undergo both oxidation and reduction. The electrochemical oxidation of amides can proceed via the formation of an amide radical cation, which can then undergo further reactions. rsc.org The reduction of amides, on the other hand, typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide to an amine, in this case, a diamine. libretexts.org The mechanism involves the nucleophilic addition of a hydride to the carbonyl carbon of the amide. libretexts.org

Functional GroupRedox ProcessPotential Products
Tertiary AmineOxidationRadical cation, dealkylation products
Tertiary AmineReductionGenerally stable
AmideOxidationAmide radical cation
AmideReductionCorresponding diamine

Nucleophilic Reactivity and Electrophilic Interactions

The dual functionality of 2-(Dimethylamino)propanamide hydrochloride gives it both nucleophilic and electrophilic character.

The dimethylamino group , when deprotonated from its hydrochloride salt form, is a potent nucleophile. The lone pair of electrons on the nitrogen atom can attack electrophilic centers. This is a characteristic reaction of tertiary amines. The nucleophilicity of the dimethylamino group can be harnessed in various synthetic transformations, such as nucleophilic aromatic substitution reactions where dimethylamine (B145610) can displace leaving groups on electron-deficient aromatic rings. nih.gov

Conversely, the amide group possesses an electrophilic carbonyl carbon. This carbon is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. libretexts.orgopenstax.org The reactivity of the amide carbonyl is generally less than that of other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org However, under appropriate conditions, the amide can react with strong nucleophiles.

Functional GroupCharacterTypical Reactions
DimethylaminoNucleophilicAttack on electrophiles (e.g., alkyl halides, carbonyls)
Amide CarbonylElectrophilicNucleophilic acyl substitution

Proton Transfer Mechanisms and Acidity/Basicity Studies in Diverse Media

Proton transfer is a fundamental process governing the reactivity of this compound. The compound has two basic nitrogen atoms: the tertiary amine nitrogen and the amide nitrogen.

The dimethylamino group is significantly more basic than the amide group. The pKa of the conjugate acid of dimethylamine is around 10.7, indicating its strong basicity. wikipedia.org In the hydrochloride salt form, this amine is protonated. The proton can be transferred to other bases in the reaction medium.

The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Protonation of the amide typically occurs on the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The proton affinity of N,N-dimethyl derivatives of benzamides has been studied, providing insight into the gas-phase basicity of such amide groups. researchgate.net

Studies on the proton affinity of N,N-dimethylpropanamide and related compounds can provide quantitative data on their basicity. For example, the proton affinity of 2-propanamine, N,N-dimethyl- has been determined to be 970.6 kJ/mol. nist.gov

Nitrogen AtomBasicityProtonation Site
DimethylaminoHighNitrogen
AmideVery LowCarbonyl Oxygen

Mechanistic Elucidation of Reactions Catalyzed by or Involving this compound Analogues

While specific catalytic applications of this compound are not extensively documented, its structural analogues, particularly those containing diamine or amide functionalities, are known to participate in or catalyze various reactions.

Analogues of this compound, which are essentially functionalized diamines, can act as ligands for transition metals, forming catalysts for reactions like cross-coupling and polymerization. The presence of two nitrogen atoms allows for chelation to a metal center, which can influence the catalyst's activity and selectivity.

Furthermore, the amide functionality itself can be involved in catalytic processes. For instance, N,N-dimethylacetamides have been used as an electrophilic carbon source in the synthesis of N-heterocyclic compounds. nih.gov This suggests that under certain conditions, the amide bond of 2-(Dimethylamino)propanamide could be cleaved to generate reactive intermediates.

Studies of Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous media is primarily determined by the hydrolysis of the amide bond.

Amide hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. This process would yield 2-(dimethylamino)propanoic acid and dimethylammonium ion.

Base-catalyzed hydrolysis: Under basic conditions, hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Studies on the hydrolysis of simple amides like formamide (B127407) and acetamide show that the reaction is generally slow under neutral conditions at room temperature. niscpr.res.in

The degradation of the dimethylamino group is also a possibility. For instance, N-nitrosodimethylamine (NDMA) and its precursor dimethylamine (DMA) can be degraded through various advanced oxidation processes. nih.gov In biological systems or in the presence of specific reagents, the dimethylamino group could undergo degradation. nih.gov

ConditionPrimary Degradation PathwayProducts
Acidic Aqueous SolutionAmide Hydrolysis2-(Dimethylamino)propanoic acid, Dimethylammonium ion
Basic Aqueous SolutionAmide HydrolysisSalt of 2-(Dimethylamino)propanoic acid, Dimethylamine
Strong Oxidizing ConditionsOxidation of Amine/AmideVarious oxidation products

Coordination Chemistry and Metal Complexation of 2 Dimethylamino Propanamide Hydrochloride

Ligand Design Principles Employing the 2-(Dimethylamino)propanamide (B12500869) Scaffold

The design of ligands based on amino acid scaffolds is a cornerstone of bioinorganic and coordination chemistry. The hypothetical use of a 2-(Dimethylamino)propanamide scaffold would be guided by principles aiming to create ligands with specific coordination properties and functionalities. This scaffold provides a bidentate or potentially tridentate coordination environment through the amide oxygen, the amino nitrogen, and potentially the terminal dimethylamino nitrogen.

Key design principles would include:

Chelation: The molecule contains two key donor sites: the amide oxygen and the tertiary amino nitrogen. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Such chelation significantly enhances the stability of the resulting metal complex compared to monodentate ligands (the chelate effect).

Steric and Electronic Tuning: The two methyl groups on the terminal nitrogen introduce steric bulk near one of the coordination sites. This steric hindrance can influence the coordination geometry of the resulting complex, potentially favoring specific isomers or preventing the coordination of multiple bulky ligands. Electronically, the methyl groups are electron-donating, which increases the electron density on the nitrogen atom, enhancing its σ-donor capability. nih.gov

Modularity: The propanamide backbone can be conceptually modified. For instance, substituents could be added to the carbon backbone to alter steric properties or introduce additional functional groups for secondary interactions or catalytic activity.

Synthesis and Characterization of Metal Complexes

While specific synthesis protocols for 2-(Dimethylamino)propanamide hydrochloride complexes are not documented in the reviewed literature, a general approach can be postulated based on standard coordination chemistry techniques.

The synthesis would typically involve reacting a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with the 2-(Dimethylamino)propanamide ligand in a suitable solvent. researchgate.net The hydrochloride form of the ligand would likely require deprotonation with a mild base to make the amino group available for coordination.

General Synthetic Procedure:

Dissolve this compound in a polar solvent such as ethanol (B145695) or methanol.

Add a stoichiometric amount of a non-coordinating base (e.g., triethylamine (B128534) or sodium hydroxide) to deprotonate the ligand.

Add a solution of the desired metal salt dropwise to the ligand solution with stirring.

The reaction mixture may be heated to facilitate complex formation.

The resulting metal complex may precipitate out of the solution upon cooling or after reducing the solvent volume. The solid product would then be isolated by filtration, washed, and dried. bohrium.com

Characterization would rely on a suite of analytical techniques:

Elemental Analysis: To confirm the empirical formula of the complex.

Infrared (IR) Spectroscopy: To verify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of key functional groups, such as the C=O (amide) and C-N (amino) stretches.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination environment and geometry of the metal ion.

Investigation of Coordination Modes and Geometries

Based on its structure, 2-(Dimethylamino)propanamide could coordinate to a metal center in several ways. The most probable coordination mode would be as a bidentate N,O-donor ligand, using the dimethylamino nitrogen and the amide oxygen. This would form a stable five-membered ring.

Depending on the metal ion's size, preferred coordination number, and the steric environment, various geometries could be adopted. nih.gov For a metal ion coordinating to two of these bidentate ligands, a tetrahedral or square planar geometry would be likely. For a complex involving three ligands, an octahedral geometry would be expected. The presence of other co-ligands (like water or anions from the metal salt) would also influence the final geometry. nih.gov

Spectroscopic and Magnetic Properties of Resulting Complexes

The spectroscopic and magnetic properties of any resulting complexes would be highly dependent on the central metal ion.

Spectroscopic Properties:

FT-IR Spectroscopy: Upon coordination to a metal ion, the stretching frequency of the amide C=O group would be expected to shift to a lower wavenumber (a "red shift"). This is because the coordination of the oxygen atom to the electron-accepting metal center weakens the C=O double bond. Similarly, the C-N stretching vibrations associated with the dimethylamino group would also likely shift upon coordination.

UV-Visible Spectroscopy: For complexes with d-block transition metals like Cu(II) (d⁹), Ni(II) (d⁸), or Co(II) (d⁷), the UV-Vis spectrum would be characterized by d-d transitions. The energy and intensity of these absorption bands are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field strength. numberanalytics.com

Magnetic Properties: The magnetic properties are determined by the number of unpaired electrons in the metal's d-orbitals. libretexts.org

Complexes with metal ions like Zn(II) (d¹⁰) or a low-spin Ni(II) (d⁸) in a square planar geometry would be diamagnetic (repelled by a magnetic field). uomustansiriyah.edu.iq

Complexes with Cu(II) (d⁹, one unpaired electron) or high-spin Co(II) (d⁷, three unpaired electrons) in an octahedral field would be paramagnetic (attracted to a magnetic field). dalalinstitute.com

Magnetic susceptibility measurements could be used to determine the effective magnetic moment (µeff), which helps confirm the oxidation state and spin state of the central metal ion. researchgate.net

Role of the Dimethylamino Group in Modulating Electron Donation to Metal Centers

The dimethylamino group plays a crucial role in defining the ligand's electronic properties. Nitrogen atoms in amines are σ-donors, providing electron density to the metal center through a coordinate covalent bond.

Inductive Effect: The two methyl groups attached to the nitrogen are electron-donating via the inductive effect. This increases the electron density on the nitrogen atom, making it a stronger Lewis base and a more potent σ-donor compared to a primary or secondary amine. This enhanced donor strength can lead to the formation of more stable metal complexes.

Catalytic Applications of 2-(Dimethylamino)propanamide-Based Metal Complexes

While no specific catalytic applications for complexes of 2-(Dimethylamino)propanamide have been reported, metal complexes with similar amino acid amide or N-donor ligands are known to be active catalysts in various organic transformations. bohrium.comscirp.org

Hypothetically, metal complexes based on this ligand could be explored for catalytic activity in reactions such as:

Oxidation Reactions: Complexes of metals like manganese, iron, or copper are often used as catalysts for the oxidation of alcohols or alkenes. rsc.org

Cross-Coupling Reactions: Palladium or nickel complexes are widely used in C-C and C-N bond-forming reactions, such as the Suzuki or Heck reactions. The N,O-ligand scaffold could provide the necessary stability and electronic environment for the catalytic cycle.

Polymerization: Aluminum or rare-earth metal complexes bearing amidinate or related ligands can act as catalysts for ring-opening polymerization of cyclic esters like lactide. The bidentate nature of the 2-(dimethylamino)propanamide ligand could potentially support such catalytic processes.

The specific performance in any catalytic application would depend heavily on the choice of metal, the stability of the complex under reaction conditions, and the electronic and steric environment created by the ligand.

Applications in Advanced Organic Synthesis and Materials Science Non Biological

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands play a pivotal role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled.

While direct applications of 2-(Dimethylamino)propanamide (B12500869) hydrochloride as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are present in a variety of successful chiral ligands and auxiliaries. The design of effective chiral ligands often involves the incorporation of stereogenic centers and heteroatoms capable of coordinating to metal catalysts. The presence of a chiral center at the second carbon and the nitrogen atoms of the dimethylamino and amide groups in 2-(Dimethylamino)propanamide hydrochloride make its derivatives promising candidates for such applications.

The development of novel chiral ligands is a continuous effort in asymmetric catalysis. For instance, C2-symmetric ligands have historically been dominant, but more recent research has shown the efficacy of non-symmetrical modular ligands, such as P,N-ligands, which have demonstrated superior performance in various metal-catalyzed reactions. The structural framework of this compound provides a scaffold that could be elaborated into novel chiral P,N or N,N-ligands for asymmetric catalysis. The synthesis of such ligands often involves the reaction of enantiopure diamines with carboxylic acids or their derivatives, a process for which this compound could serve as a precursor. researchgate.net

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties, which can be fine-tuned by modifying its structure. The propanamide backbone of the title compound allows for systematic modifications to create a library of ligands with varying properties, which can then be screened for optimal performance in specific asymmetric transformations.

Role as a Building Block in the Construction of Complex Molecular Architectures

The synthesis of complex molecular architectures, such as macrocycles and other polycyclic systems, often relies on the use of versatile building blocks that can introduce specific functionalities and structural motifs. This compound and its derivatives can serve as such building blocks, contributing to the formation of intricate molecular frameworks.

A notable example of a structurally similar compound being used in this capacity is 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base. This compound has been successfully employed as a starting material in a variety of alkylation and ring-closure reactions to generate a structurally diverse library of compounds. researchgate.net The dimethylamino group in this molecule can be exchanged with various nucleophiles, and the carbonyl group can participate in cyclization reactions, leading to the formation of pyrazolines, pyridines, and benzodiazepines, among other heterocyclic systems. researchgate.net Given the analogous reactivity of the dimethylamino group in this compound, it can be envisioned as a valuable precursor for the synthesis of a wide array of complex molecules.

The construction of macrocycles, which are large ring structures, is a significant area of research in synthetic chemistry due to their prevalence in natural products and their unique properties. The synthesis of macrocycles often involves intramolecular cyclization reactions of linear precursors. mdpi.com A bifunctional molecule like this compound, with its amine and amide groups, could be incorporated into a linear chain and subsequently participate in a macrocyclization step, for instance, through an intramolecular amidation or alkylation reaction. The development of efficient synthetic methodologies, including multicomponent reactions and DNA-templated synthesis, has expanded the accessibility of diverse macrocyclic structures. rug.nlnih.gov

Table 1: Examples of Complex Molecular Architectures Synthesized from Related Dimethylamino Propanone Derivatives

Product ClassSynthetic StrategyReference
Dithiocarbamates and ThioethersS-Alkylation researchgate.net
Pyrazolines and PyridinesRing Closure Reactions researchgate.net
2,3-dihydro-1,5-1H-benzodiazepinesCyclization researchgate.net

Incorporation into Polymeric Materials and Surfactants

The functional groups present in this compound make it and its derivatives attractive monomers for the synthesis of functional polymers and surfactants. The dimethylamino group can be protonated or quaternized to introduce cationic charges, leading to materials with interesting properties and applications.

Polymers containing the N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) moiety, which is structurally similar to the title compound, have been extensively studied. These polymers are often responsive to stimuli such as pH and temperature. For instance, copolymers of DMAPMA with hydrophobic monomers like methyl methacrylate (B99206) can exhibit a lower critical solution temperature (LCST), meaning they are soluble in water at lower temperatures but become insoluble and precipitate as the temperature is raised. mdpi.com This property is highly desirable for applications in areas such as controlled drug delivery and smart coatings.

The tertiary amine groups in these polymers can be quaternized by reaction with alkyl halides, resulting in cationic polyelectrolytes. mdpi.com These materials have shown promise as biocidal agents, capable of disrupting bacterial cell membranes. The balance between the cationic charges and the hydrophobic components of the polymer is crucial for optimizing their antimicrobial activity. mdpi.com Furthermore, the incorporation of such monomers can impart CO2-sensitivity to the polymers, as the tertiary amine groups can be reversibly protonated by the bubbling of CO2, leading to changes in the polymer's solubility and conformation. mdpi.com

In the realm of surfactants, molecules containing a hydrophilic head group and a hydrophobic tail can self-assemble at interfaces and in solution to form micelles. While this compound itself is a small molecule, it can be chemically modified, for example, by attaching a long alkyl chain to the nitrogen atom or the propanamide backbone, to create amphiphilic molecules with surfactant properties. The cationic nature of the dimethylamino group (when protonated or quaternized) would classify these as cationic surfactants.

Table 2: Properties of Polymers Incorporating Structurally Similar Monomers

Polymer SystemKey PropertiesPotential ApplicationsReference
P(DMAPMA-co-MMA)pH- and Thermo-responsive, CO2-sensitiveSmart coatings, Sensors mdpi.com
Quaternized P(DMAPMA)Cationic, BiocidalAntimicrobial surfaces mdpi.com
Cationic PolyacrylamidesFlocculating agentWater treatment googleapis.com

Applications in Chemical Reagent Design

The reactivity of the functional groups in this compound makes it a potential precursor for the design of novel chemical reagents. The dimethylamino group, the amide linkage, and the chiral center can all be exploited to create molecules with specific reactivity and selectivity.

For instance, derivatives of 4-(dimethylamino)pyridine (DMAP) are widely used as highly effective nucleophilic catalysts in a variety of organic reactions. scispace.com By analogy, chiral derivatives of propanamides containing a dimethylamino group could be explored as enantioselective nucleophilic catalysts. The development of planar-chiral derivatives of DMAP has led to significant advances in asymmetric catalysis, and a similar design strategy could potentially be applied to the propanamide scaffold. scispace.com

Furthermore, compounds containing the dimethylaminoalkyl group are common intermediates in the synthesis of pharmaceuticals and other biologically active molecules. For example, 2-dimethylaminoisopropyl chloride hydrochloride is a key intermediate in the synthesis of drugs such as chlorpromazine (B137089) and doxepin. chemicalbook.com This highlights the utility of the 2-(dimethylamino)propyl moiety as a synthon in organic synthesis. The propanamide derivative could offer alternative synthetic routes or lead to novel analogues of existing drugs.

The synthesis of various pharmaceuticals, including antihistamines, antidepressants, and local anesthetics, involves the incorporation of a dimethylamine (B145610) pharmacophore. rsc.org The synthetic accessibility of this compound and the potential for its chemical modification make it a valuable starting material for the development of new therapeutic agents.

Contribution to Crystal Engineering for Tailored Solid-State Properties

Crystal engineering is the rational design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the packing of molecules in the solid state. The presence of multiple hydrogen bond donors (N-H of the protonated amine and the amide) and acceptors (C=O of the amide and the chloride counter-ion) in this compound makes it an excellent candidate for crystal engineering studies.

By systematically modifying the structure of this compound, for example, by introducing substituents on the propanamide backbone, it is possible to tune the intermolecular interactions and influence the resulting crystal packing. This could lead to the formation of novel crystalline materials with tailored solid-state properties, such as specific optical or mechanical characteristics. The formation of co-crystals, where the target molecule is crystallized with another molecule (a co-former), is another powerful strategy in crystal engineering to modify the properties of a solid. The hydrogen bonding capabilities of this compound make it a promising candidate for the formation of co-crystals with a variety of co-formers.

Derivatization and Functionalization Strategies of 2 Dimethylamino Propanamide Hydrochloride

Modification of the Amide Nitrogen

The amide nitrogen in 2-(dimethylamino)propanamide (B12500869) hydrochloride offers several avenues for chemical modification, allowing for the introduction of a diverse range of functional groups. These modifications can significantly alter the molecule's physicochemical properties.

One common strategy is N-alkylation , where an alkyl group is introduced at the amide nitrogen. This can be achieved by first converting the amide to its conjugate base using a strong base, followed by reaction with an alkyl halide. mdpi.com For instance, the use of sodium hydride can deprotonate the amide, which can then react with various alkyl halides to yield N,N-disubstituted amides. mdpi.com Another approach involves phase-transfer catalysis under microwave irradiation, which offers a rapid and solvent-free method for N-alkylation. mdpi.com

N-acylation is another key modification, introducing an acyl group to the amide nitrogen. This transformation can be accomplished by reacting the amide with an acid chloride or an acid anhydride. libretexts.org These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct.

The amide bond itself can be cleaved through hydrolysis , which can be catalyzed by either acid or base. savemyexams.com Acid-catalyzed hydrolysis of an amide yields a carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and an amine. savemyexams.com

Furthermore, the amide group can undergo reduction to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which converts the carbonyl group of the amide into a methylene (B1212753) group, resulting in a secondary or tertiary amine depending on the substitution of the amide. libretexts.orgsavemyexams.com

Modification StrategyReagents and ConditionsResulting Functional Group
N-Alkylation Strong base (e.g., NaH), Alkyl halideN-Alkyl amide
N-Acylation Acid chloride or Acid anhydride, BaseN-Acyl amide (Imide)
Hydrolysis (Acidic) Strong acid (e.g., HCl), HeatCarboxylic acid and Ammonium salt
Hydrolysis (Basic) Strong base (e.g., NaOH), HeatCarboxylate salt and Amine
Reduction Lithium aluminum hydride (LiAlH₄)Amine

Functionalization at the Alpha-Carbon of the Propanamide Backbone

The alpha-carbon of the propanamide backbone, the carbon atom adjacent to the amide carbonyl group, is another site for chemical modification. The acidity of the alpha-proton allows for the formation of an enolate intermediate, which can then react with various electrophiles.

The formation of an enolate is typically achieved by treating the propanamide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.orgyoutube.com The resulting enolate is a potent nucleophile. masterorganicchemistry.com

Once formed, the enolate can undergo alkylation by reacting with an alkyl halide. youtube.com This reaction introduces a new carbon-carbon bond at the alpha-position, allowing for the extension of the carbon chain or the introduction of various alkyl substituents. For this reaction to be efficient, the alkyl halide should ideally be a primary halide to favor an Sₙ2 reaction mechanism. youtube.com

The enolate can also react with other electrophiles, such as aldehydes or ketones, in an aldol-type reaction . This leads to the formation of a β-hydroxy amide, which can be a precursor for further transformations, including dehydration to form an α,β-unsaturated amide. youtube.com

Reaction TypeReagents and ConditionsProduct
Enolate Formation Lithium diisopropylamide (LDA), THFAmide enolate
Alpha-Alkylation 1. LDA, THF; 2. Primary alkyl halideα-Substituted propanamide
Aldol-Type Reaction 1. LDA, THF; 2. Aldehyde or Ketoneβ-Hydroxy propanamide

Chemical Transformations of the Dimethylamino Group

The tertiary dimethylamino group in 2-(dimethylamino)propanamide hydrochloride is a key functional handle that can undergo several chemical transformations.

N-Oxidation of the tertiary amine to an N-oxide can be achieved using oxidizing agents such as hydrogen peroxide or sodium percarbonate. acs.orgacs.org This transformation introduces an oxygen atom onto the nitrogen, altering the electronic and steric properties of the group.

N-Demethylation , the removal of one or both methyl groups, is a synthetically useful transformation. acs.orgacs.org This can be accomplished through various methods, including the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformate esters. nih.gov A more contemporary and selective method involves a two-step process of N-oxidation followed by a deoxygenative demethylation. acs.orgacs.org Enzymatic N-demethylation is also a known process, where cleavage of the C-H bond of the N-methyl group can be a rate-limiting step. nih.gov

Quaternization of the dimethylamino group involves the reaction with an alkyl halide to form a quaternary ammonium salt. acs.orgresearchgate.netgoogle.com Reagents like methyl iodide or benzyl (B1604629) chloride can be used to introduce a third alkyl group onto the nitrogen, resulting in a permanently positively charged group. acs.orgresearchgate.net The rate of quaternization can be influenced by the nature of the alkyl halide and the reaction temperature. researchgate.net

TransformationReagents/MethodsResulting Functional Group
N-Oxidation Hydrogen peroxide, Sodium percarbonateTertiary amine N-oxide
N-Demethylation Cyanogen bromide, Chloroformates, N-oxidation followed by deoxygenationSecondary or primary amine
Quaternization Alkyl halides (e.g., Methyl iodide, Benzyl chloride)Quaternary ammonium salt

Synthesis of Novel Analogues for Structure-Reactivity Relationship Studies

The synthesis of novel analogues of 2-(dimethylamino)propanamide is crucial for conducting structure-activity relationship (SAR) and structure-reactivity relationship studies. drugdesign.org These studies aim to understand how modifications to the chemical structure influence the compound's biological activity or chemical reactivity. researchgate.netfrontiersin.org

By systematically altering different parts of the molecule, researchers can identify key structural features responsible for a desired effect. For instance, a series of benzamide (B126) and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were synthesized to investigate their inhibitory activity against acetylcholinesterase. nih.gov This study revealed that the position of the dimethylamine side chain significantly impacted the inhibitory activity and selectivity. nih.gov

The synthesis of such analogues can involve a variety of chemical reactions, including those that modify the amide nitrogen, the alpha-carbon, or the dimethylamino group, as detailed in the previous sections. For example, new [(dialkylamino)alkyl]pyridylacetamides have been synthesized to explore their antiarrhythmic activity. nih.gov Similarly, substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides have been created as potential anti-tumor agents, with SAR analysis indicating the importance of the imine functional group for their anti-viability effect. nih.gov

The general approach involves creating a library of related compounds with specific, controlled variations. These variations can include changing the nature of the alkyl groups on the nitrogen, introducing different substituents on an aromatic ring if present, or altering the length and flexibility of a linker chain. The resulting analogues are then subjected to biological or chemical assays to correlate structural changes with observed effects.

Strategies for Selective Chemical Tagging and Labeling

Selective chemical tagging and labeling of this compound are essential for its detection and visualization in various applications, including biological studies. The functional groups present in the molecule provide handles for the attachment of reporter molecules such as fluorescent dyes or radioisotopes.

Fluorescent labeling can be achieved by targeting the amine functionality. While the tertiary dimethylamino group is not directly amenable to common labeling strategies, if it is first demethylated to a primary or secondary amine, it can then be reacted with amine-reactive fluorescent dyes. jenabioscience.com These dyes often contain functional groups like N-hydroxysuccinimide (NHS) esters or isothiocyanates, which readily react with primary amines to form stable amide or thiourea (B124793) linkages, respectively. bachem.comacs.org

Radiolabeling involves the incorporation of a radioisotope, such as fluorine-18 (B77423) (¹⁸F) or iodine-125 (B85253) (¹²⁵I), into the molecule. mdpi.com This can be accomplished by synthesizing a precursor molecule that can undergo a radiochemical reaction to introduce the radioisotope. For example, derivatives of other dimethylamino-containing compounds have been labeled with ¹⁸F for use as PET imaging agents. nih.govnih.gov The synthesis of such radiolabeled probes often involves a multi-step process to create a suitable precursor for the final radiolabeling step. nih.gov The introduction of the radioisotope can be achieved through nucleophilic substitution reactions. nih.gov

Labeling StrategyTarget Functional GroupReporter Molecule/Tag
Fluorescent Labeling Primary/Secondary Amine (after demethylation)Fluorescent dye (e.g., with NHS ester or isothiocyanate)
Radiolabeling Various positions via a suitable precursorRadioisotope (e.g., ¹⁸F, ¹²⁵I)

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Methodologies for 2-(Dimethylamino)propanamide (B12500869) Hydrochloride

The synthesis of amides is a cornerstone of organic chemistry, and the development of sustainable methods is a critical goal. For 2-(Dimethylamino)propanamide hydrochloride, future research will likely pivot from traditional methods towards greener alternatives that prioritize environmental and economic sustainability.

Traditional amide synthesis often involves coupling reagents that can produce toxic by-products. Modern sustainable approaches, however, utilize dehydro-condensation agents that are more environmentally benign. One promising area of research involves triazine-based dehydro-condensation agents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com These agents are effective in both organic and aqueous solvents and degrade into non-toxic by-products, representing a significant improvement over older methods. mdpi.com

The adoption of green solvents is another key aspect of sustainable synthesis. Research into replacing conventional volatile organic compounds with greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) has shown promise in related syntheses, offering lower toxicity and environmental impact. nih.gov The optimization of reaction conditions to minimize energy consumption and waste generation will also be a central theme.

Table 1: Comparison of Synthetic Methodologies

ParameterTraditional Synthetic MethodsSustainable Synthetic Methodologies
ReagentsCarbodiimides (e.g., DCC, EDC) which form toxic by-products.Triazine-based agents (e.g., DMTMM) which form non-toxic by-products. mdpi.com
SolventsConventional volatile organic compounds (VOCs).Green solvents (e.g., CPME, 2-MeTHF, water). nih.gov
By-productsOften toxic and difficult to remove.Generally non-toxic and easily separable. mdpi.com
EfficiencyVariable yields and may require harsh conditions.High yields under milder reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis by enabling predictive modeling and data-driven discovery. nih.gov For this compound, these technologies can significantly accelerate the development of optimal synthetic routes.

Computer-aided synthesis planning (CASP) tools, driven by AI, can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. mit.edu These tools can identify routes that are not only high-yielding but also more cost-effective and sustainable.

Table 2: Applications of AI/ML in the Synthesis of this compound

AI/ML ApplicationFunctionPotential Impact
Retrosynthesis PlanningIdentifies potential synthetic pathways from target molecule to starting materials. nih.govDiscovery of novel, more efficient, and sustainable synthetic routes.
Forward-Reaction PredictionPredicts the products, yields, and side products of a given set of reactants and conditions. nih.govarxiv.orgReduces experimental failures and accelerates reaction optimization.
Process OptimizationUses algorithms to identify optimal reaction parameters (temperature, solvent, catalyst). mit.eduMaximizes yield, minimizes waste, and improves overall process efficiency.

Advancements in High-Throughput Experimentation for Derivatization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical discovery, enabling the rapid screening of a multitude of reaction conditions in parallel. youtube.com For this compound, HTE offers a powerful platform for creating diverse libraries of derivatives.

By employing multi-well plates and robotic automation, HTE allows researchers to systematically and rapidly evaluate a wide array of catalysts, reagents, solvents, and reaction temperatures on a small scale. youtube.com This approach is highly efficient for optimizing reaction conditions and for discovering novel chemical transformations. youtube.comnih.gov

The application of HTE to the derivatization of this compound could involve modifying its amide or dimethylamino functionalities. This would allow for the rapid synthesis of a large collection of related compounds, which could then be screened for various properties or biological activities. researchgate.net The large, high-quality datasets generated by HTE are also ideal for training machine learning models, creating a synergistic relationship between these two advanced technologies. youtube.com

Table 3: Parameters for HTE-based Derivatization

ParameterVariables to be ScreenedObjective
CatalystsDifferent transition metals, ligands, and organocatalysts.Identify the most effective catalyst for a specific transformation. nih.gov
ReagentsVarious electrophiles or nucleophiles for substitution reactions.Explore a wide chemical space for new derivatives. researchgate.net
SolventsA diverse panel of conventional and green solvents.Determine the optimal solvent for yield and selectivity. acs.org
TemperatureA range of temperatures for each reaction.Optimize reaction kinetics and minimize side-product formation.

Development of Novel Applications in Niche Chemical Technologies

While this compound has established uses, its unique chemical structure suggests potential for development in various niche technologies. Its combination of a hydrophilic amide group and a tertiary amine makes it an interesting building block for more complex functional molecules.

One emerging area of interest is its use as a precursor in the synthesis of specialized polymers. For instance, related structures like 3-(dimethylamino)propyl methacrylamide (B166291) hydrochloride are used to create cationic copolymers for biomedical applications such as siRNA delivery. This suggests that this compound could be explored as a monomer or functionalizing agent for creating materials with specific properties for drug delivery or gene therapy.

Another potential application lies in its role as a versatile intermediate for generating libraries of structurally diverse compounds. Mannich bases, which share structural similarities, are used as starting materials in a variety of alkylation and ring-closure reactions to produce compounds with potential pharmacological activity. researchgate.net Similarly, this compound could serve as a scaffold for creating novel small molecules for screening in drug discovery programs.

Table 4: Potential Niche Applications

Niche Technology AreaPotential Role of this compoundRationale
Functional PolymersMonomer or modifying agent.The presence of amine and amide groups could impart desirable properties like pH-responsiveness or biocompatibility.
Pharmaceutical SynthesisScaffold or building block.Can be used to synthesize a diverse library of compounds for drug discovery screening. researchgate.net
Organometallic ChemistryLigand for metal complexes.The nitrogen and oxygen atoms can act as coordination sites for metal ions, creating catalysts for specific reactions.
AgrochemicalsIntermediate for active ingredients.Amide derivatives are known to exhibit a range of biological activities relevant to agriculture. ontosight.ai

Q & A

Q. Key Considerations :

  • Purity of starting materials (e.g., L-alanine derivatives) impacts final product quality.
  • Temperature control during deprotection (e.g., trifluoroacetic acid) prevents side reactions .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • First Aid :
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact: Wash immediately with soap and water .
  • Waste Disposal : Segregate chemical waste and use licensed disposal services to prevent environmental contamination .

Note : Toxicological data for this compound may be limited; treat all handling with caution .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Compare retention times against reference standards .
    • Titration : Quantify hydrochloride content via acid-base titration .
  • Structural Confirmation :
    • NMR : Analyze 1^1H and 13^13C spectra to verify dimethylamino (-N(CH3_3)2_2) and amide (-CONH2_2) groups .
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Advanced: How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

  • Data Cross-Validation :
    • Compare IR spectra (e.g., amide C=O stretch at ~1650 cm1^{-1}) with computational models (DFT) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
  • Crystallography : Grow single crystals for X-ray diffraction to confirm stereochemistry and salt formation .
  • Batch Variability : Test multiple synthesis batches to distinguish artifacts from true structural features .

Advanced: What analytical approaches are effective for impurity profiling in this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products (e.g., hydrolyzed amides) .
  • LC-MS/MS : Use high-resolution mass spectrometry to detect trace impurities (e.g., unreacted intermediates) .
  • Reference Standards : Compare against pharmacopeial impurity standards (e.g., EP/USP guidelines) for quantification .

Example : Impurities may arise from incomplete Boc deprotection or residual solvents; quantify via GC headspace analysis .

Advanced: How does the hydrochloride salt form affect the stability of 2-(Dimethylamino)propanamide under varying storage conditions?

Methodological Answer:

  • Stability Studies :
    • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .
    • pH Monitoring : Use accelerated stability testing (40°C/75% RH) to assess salt dissociation over time .
  • Analytical Metrics :
    • Track water content via Karl Fischer titration.
    • Monitor crystallinity changes via XRPD to detect polymorphic transitions .

Note : Hydrochloride salts generally enhance solubility but may increase sensitivity to moisture; use desiccants during storage .

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